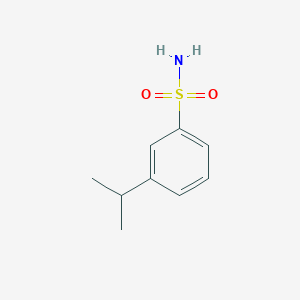

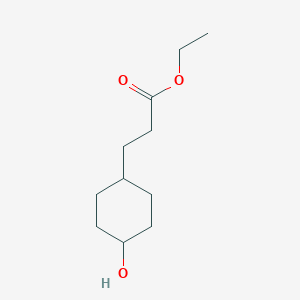

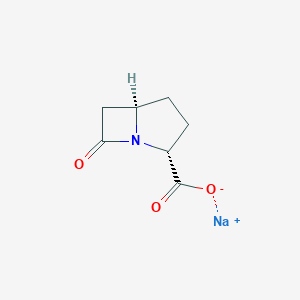

Ethyl 3-(4-hydroxycyclohexyl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of ethyl 3-(4-hydroxycyclohexyl)propanoate involves multiple steps, including Michael-Aldol condensation, which leads to compounds with the cyclohexanone structure in a chair conformation. This process is crucial for forming the ethyl 3-(4-hydroxycyclohexyl)propanoate with specific stereochemistry and functional groups (Hernández-Ortega et al., 2001). Another synthesis route involves a three-component condensation, demonstrating the versatility of synthesis methods available for such compounds (Kurbanova et al., 2019).

Molecular Structure Analysis

The molecular structure of ethyl 3-(4-hydroxycyclohexyl)propanoate has been elucidated using various spectroscopic and diffractometric techniques, revealing the existence of polymorphic forms. These forms show minor but distinct differences in their powder X-ray diffraction (PXRD) patterns, which pose challenges for analytical characterization (Vogt et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving ethyl 3-(4-hydroxycyclohexyl)propanoate include bioreductions and cycloadditions, showcasing its reactivity. For instance, stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate to ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate is significant for producing chiral intermediates for pharmaceutical applications (Ren et al., 2019). Additionally, formal [4+2] cycloaddition reactions with silyl enol ethers have been applied to synthesize highly oxygenated cyclohexanone derivatives (Matsuo et al., 2009).

Physical Properties Analysis

The physical properties, such as polymorphism of ethyl 3-(4-hydroxycyclohexyl)propanoate, have been extensively studied, emphasizing the importance of solid-state characterization in understanding the material's stability and application potential. Spectroscopic methods including infrared, Raman, and UV–visible spectroscopy are crucial in differentiating between polymorphic forms (Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties of ethyl 3-(4-hydroxycyclohexyl)propanoate, such as its reactivity in bioreduction and cycloaddition reactions, are influenced by its molecular structure and the presence of functional groups. These properties are critical for its application in synthesizing complex organic molecules (Ren et al., 2019); (Matsuo et al., 2009).

Propiedades

IUPAC Name |

ethyl 3-(4-hydroxycyclohexyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h9-10,12H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTALMIRCCGROCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1CCC(CC1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378930 |

Source

|

| Record name | Ethyl 3-(4-hydroxycyclohexyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-hydroxycyclohexyl)propanoate | |

CAS RN |

116941-06-1 |

Source

|

| Record name | Ethyl 3-(4-hydroxycyclohexyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester](/img/structure/B53847.png)

![Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B53851.png)

![2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B53854.png)

![3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B53855.png)

![1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]-](/img/structure/B53856.png)